molecular formula C11H13N3 B6627384 N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine

N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine

カタログ番号 B6627384
分子量: 187.24 g/mol
InChIキー: YXPAEKRJXPKCSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine (CP-690,550) is a small molecule drug that has been extensively studied for its potential therapeutic benefits in the treatment of autoimmune diseases. It is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways that regulate immune responses. In

作用機序

N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine works by selectively inhibiting the JAK family of enzymes, which are involved in the signaling pathways that regulate immune responses. By blocking JAK activity, N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine reduces the production of pro-inflammatory cytokines and other immune mediators, leading to a reduction in disease activity and symptoms.
Biochemical and Physiological Effects
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine has been shown to have a number of biochemical and physiological effects in both animal models and human trials. These include reductions in pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as improvements in clinical outcomes such as joint swelling and pain in rheumatoid arthritis patients. The compound has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.

実験室実験の利点と制限

N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine has several advantages for lab experiments, including its high selectivity for JAK enzymes and its well-characterized mechanism of action. However, the compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several potential future directions for research on N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine. One area of focus is on understanding the long-term safety and efficacy of the compound in patients with autoimmune diseases. Another area of interest is on developing new formulations or delivery methods to improve the solubility and stability of the compound. Additionally, there is potential for exploring the use of N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine in the treatment of other diseases beyond autoimmune disorders, such as cancer or infectious diseases.
Conclusion
In conclusion, N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine is a promising small molecule drug that has been extensively studied for its potential therapeutic benefits in the treatment of autoimmune diseases. The compound works by selectively inhibiting the JAK family of enzymes, leading to reductions in pro-inflammatory cytokines and improvements in clinical outcomes. While there are some limitations to working with the compound in lab experiments, there are several potential future directions for research on N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine that could lead to new therapeutic applications and improved patient outcomes.

合成法

N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine was first synthesized by Pfizer researchers in the early 2000s. The synthesis involves several steps, including the reaction of 2-chloro-3-formylpyridine with cyclobutylamine, followed by cyclization and subsequent modifications to yield the final product. The synthesis has been optimized over the years to improve yields and purity, and various analytical techniques are used to characterize the compound.

科学的研究の応用

N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown promising results in animal models and human trials, with significant reductions in disease activity and improvements in clinical outcomes.

特性

IUPAC Name

N-cyclobutyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9(3-1)14-10-6-8-4-5-12-11(8)13-7-10/h4-7,9,14H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPAEKRJXPKCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。